molecular formula C16H21BrN4O2 B12841508 tert-Butyl 4-(3-bromo-1H-pyrazolo[3,4-b]pyridin-5-yl)piperidine-1-carboxylate

tert-Butyl 4-(3-bromo-1H-pyrazolo[3,4-b]pyridin-5-yl)piperidine-1-carboxylate

Cat. No.: B12841508
M. Wt: 381.27 g/mol
InChI Key: KSLGSECPRUFEAH-UHFFFAOYSA-N
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Description

tert-Butyl 4-(3-bromo-1H-pyrazolo[3,4-b]pyridin-5-yl)piperidine-1-carboxylate is a brominated heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core linked to a piperidine ring via a tert-butyl carboxylate protecting group. The 3-bromo substituent on the pyrazole ring enhances its reactivity in cross-coupling reactions, making it valuable in medicinal chemistry and materials science.

Properties

Molecular Formula

C16H21BrN4O2

Molecular Weight

381.27 g/mol

IUPAC Name

tert-butyl 4-(3-bromo-2H-pyrazolo[3,4-b]pyridin-5-yl)piperidine-1-carboxylate

InChI

InChI=1S/C16H21BrN4O2/c1-16(2,3)23-15(22)21-6-4-10(5-7-21)11-8-12-13(17)19-20-14(12)18-9-11/h8-10H,4-7H2,1-3H3,(H,18,19,20)

InChI Key

KSLGSECPRUFEAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC3=C(NN=C3N=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(3-bromo-1H-pyrazolo[3,4-b]pyridin-5-yl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrazolopyridine core, followed by bromination and subsequent coupling with piperidine derivatives. Common reagents used in these reactions include bromine, tert-butyl chloroformate, and various catalysts to facilitate the coupling reactions .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(3-bromo-1H-pyrazolo[3,4-b]pyridin-5-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives depending on the nucleophile used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-bromo-1H-pyrazolo[3,4-b]pyridin-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways and biological outcomes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Pyrazolo[3,4-b]pyridine Derivatives

The following table compares key structural and physicochemical properties of the target compound with structurally related analogs:

Compound Molecular Formula Molecular Weight Key Substituents CAS/Reference
tert-Butyl 4-(3-bromo-1H-pyrazolo[3,4-b]pyridin-5-yl)piperidine-1-carboxylate (Target) C17H21BrN4O2 ~393.28 3-Br, piperidine-1-carboxylate Not explicitly provided
tert-Butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate C12H14BrN3O2 312.16 5-Br, 3-Me, no piperidine 916258-24-7
tert-Butyl 4-((8-(4-cyano-2-fluorophenyl)-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazin-4-yl)amino)piperidine-1-carboxylate C26H31FN6O3 495.25 4-Cyano-2-fluorophenyl, pyrimido-oxazine
(3R,4R)-tert-Butyl 4-methyl-3-(6-tosyl-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)piperidine-1-carboxylate C27H31N5O4S 529.64 Tosyl, imidazo-pyrrolo-pyrazine, chiral centers
tert-Butyl 5-[(4R)-1-[(4,4-difluoro-1-(3-fluoro-4-methoxyphenyl)cyclohexyl)carbonyl]-4-fluoro-1H-pyrazolo[4,3-b]pyridin-5-yl]amino]-1H-pyrazolo[4,3-b]pyridine-1-carboxylate C32H31F3N8O4 623.63 Difluoro-cyclohexyl, fluoro-methoxyphenyl
Key Observations:

Substituent Effects on Molecular Weight :

  • Bromine (Br) increases molecular weight significantly (e.g., 312.16 in vs. 393.28 in the target). Fluorinated and bulky groups (e.g., tosyl in ) further elevate molecular weights.
  • The target compound’s piperidine-carboxylate group adds ~81 Da compared to the simpler tert-butyl 5-bromo-3-methyl analog .

Reactivity and Synthetic Utility :

  • The 3-bromo substituent in the target compound facilitates nucleophilic aromatic substitution or cross-coupling reactions, unlike the 5-bromo isomer in , which may exhibit different regioselectivity.
  • Piperidine-linked derivatives (e.g., , target) are preferred in drug discovery for their conformational flexibility and ability to modulate pharmacokinetics .
Insights:
  • Multi-step syntheses (e.g., ) often result in moderate yields (76–79%) due to challenges in purification and stereochemical control.

Biological Activity

tert-Butyl 4-(3-bromo-1H-pyrazolo[3,4-b]pyridin-5-yl)piperidine-1-carboxylate is a heterocyclic compound belonging to the pyrazolopyridine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and kinase inhibition.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • A pyrazolo ring fused to a pyridine ring.
  • A tert-butyl ester group which enhances stability and solubility.
  • A bromine substituent that contributes to its reactivity.

Molecular Formula: C₁₁H₁₂BrN₃O₂
Molecular Weight: 298.14 g/mol
CAS Number: 1286754-61-7

The biological activity of this compound is primarily attributed to its interaction with specific kinases. The compound acts as an inhibitor by binding to the active site of these enzymes, effectively blocking downstream signaling pathways that are crucial for cell proliferation and survival. This mechanism can lead to the induction of apoptosis in cancer cells, positioning the compound as a potential anticancer agent.

In Vitro Studies

Research has demonstrated that this compound exhibits significant inhibitory effects on various kinases involved in cancer progression. For example:

  • CDK6 Inhibition: The compound shows binding affinity to CDK6, inhibiting its activity and thus affecting cell cycle regulation.

In Vivo Studies

In animal models, the administration of this compound has resulted in:

  • Reduced tumor growth rates.
  • Increased rates of apoptosis in malignant tissues.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

Compound NameStructureKey Activity
tert-butyl 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylateStructureEnhanced reactivity due to iodine substitution.
tert-butyl 3-chloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylateStructureDifferent chemical properties due to chlorine.

Case Studies

Several studies have highlighted the potential of this compound in therapeutic applications:

  • Study on Cancer Cell Lines: An investigation into various cancer cell lines showed that the compound effectively reduced cell viability at micromolar concentrations.
  • Kinase Selectivity Profile: A detailed analysis revealed that this compound selectively inhibits certain kinases while sparing others, indicating a favorable safety profile for therapeutic use.

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